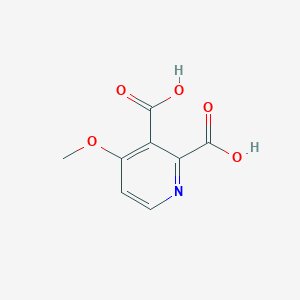
4-Methoxypyridine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyridine-2,3-dicarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a pyridine ring substituted with methoxy and carboxylic acid groups at the 4th, 2nd, and 3rd positions, respectively. It is a derivative of pyridine, which is a significant heterocyclic unit found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyridine-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF can yield substituted pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic methods, such as copper or nickel catalysis, can enhance the efficiency and selectivity of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups .
Applications De Recherche Scientifique
4-Methoxypyridine-2,3-dicarboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its action include modulation of enzyme activity and receptor signaling .
Comparaison Avec Des Composés Similaires
- Pyridine-2,3-dicarboxylic acid
- Pyridine-4-carboxylic acid
- 4-Methoxypyridine
Comparison: 4-Methoxypyridine-2,3-dicarboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives. For instance, the methoxy group can influence the electron density on the ring, affecting the compound’s reactivity in substitution and addition reactions .
Propriétés
Formule moléculaire |
C8H7NO5 |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
4-methoxypyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
QWIGDHXRNNEZJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


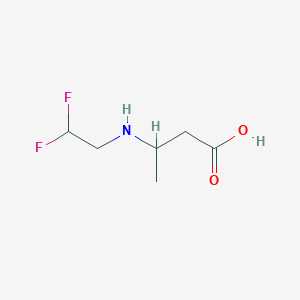
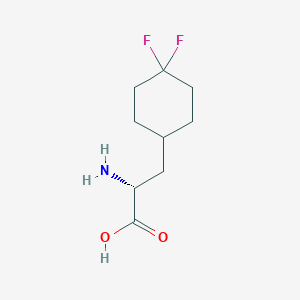

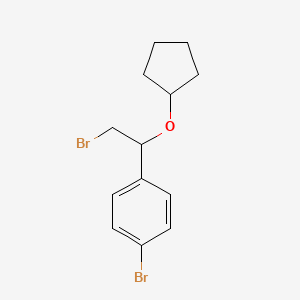

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)

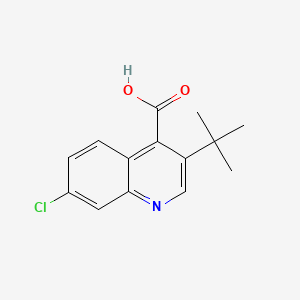
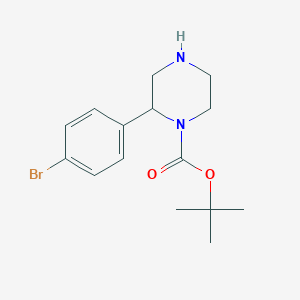
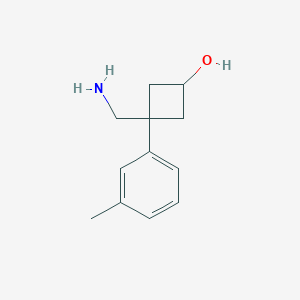

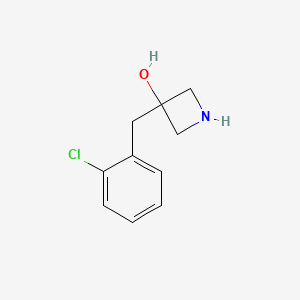
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
